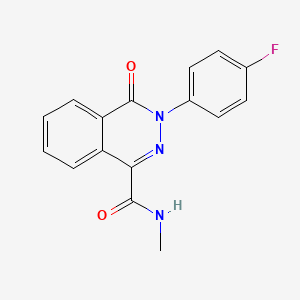![molecular formula C16H17N7O2 B2704480 Pyridin-2-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate CAS No. 2034522-79-5](/img/structure/B2704480.png)
Pyridin-2-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has led to the development of new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing benzofuran moiety, highlighting the versatility of triazolo and pyridazine scaffolds in constructing complex molecules with potential biological activities (Abdelhamid, Fahmi, & Alsheflo, 2012).
Cardiovascular and Antihypertensive Activities
1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyridine and pyridazine, were synthesized and evaluated for their coronary vasodilating and antihypertensive activities. This research underscores the therapeutic potential of triazolopyridine derivatives in cardiovascular diseases (Sato et al., 1980).
Metal-Free Synthesis Approaches
A novel, metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines was developed through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, demonstrating an efficient strategy for constructing biologically significant heterocycles with high yields and short reaction times (Zheng et al., 2014).
Antimicrobial and Antioxidant Activities
Newly synthesized compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, were evaluated for their antimicrobial and antioxidant activities, highlighting the potential application of these compounds in addressing microbial infections and oxidative stress (Flefel et al., 2018).
Crystal Structure and Molecular Docking
The crystal structures of novel triazolopyridine compounds were solved, and their potential as ligands in molecular docking studies was assessed, providing insights into the structural basis for the biological activities of these molecules and their potential applications in drug design (Vallcorba et al., 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety, have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been shown to interact with their targets by accepting and donating electrons . This interaction could lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of cdk2 , which plays a crucial role in cell cycle regulation . This could potentially affect downstream processes such as cell proliferation and growth.
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability , which suggests that this compound might also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to inhibit cell growth , suggesting that this compound may have similar effects.
Safety and Hazards
Zukünftige Richtungen
Given the complexity of this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety profile would be crucial if this compound is to be used in any applications .
Eigenschaften
IUPAC Name |
pyridin-2-ylmethyl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c24-16(25-10-13-3-1-2-7-17-13)19-12-6-8-22(9-12)15-5-4-14-20-18-11-23(14)21-15/h1-5,7,11-12H,6,8-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRWVFOBEAJFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=N2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
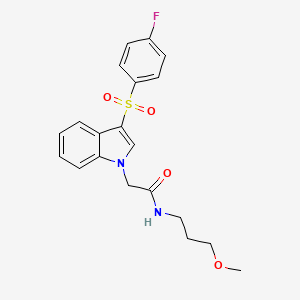
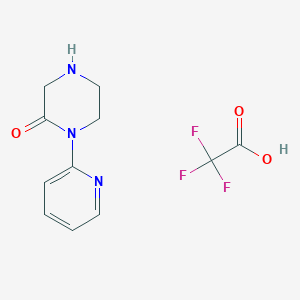
![N-(3-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2704400.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704401.png)


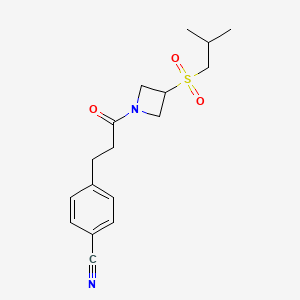
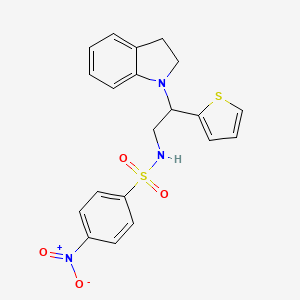
![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline](/img/structure/B2704411.png)
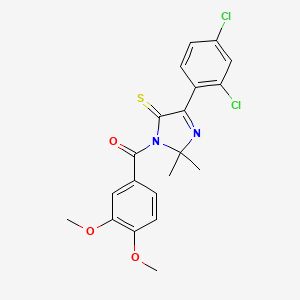

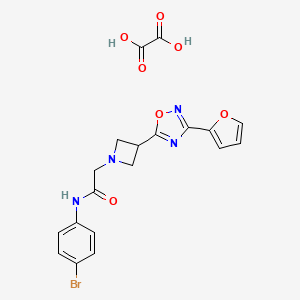
![4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2704419.png)
